2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate
Description
This compound features a piperazine core substituted with a thiophene-thiazole hybrid structure and an acetamide group bearing a trifluoromethylphenyl moiety. The oxalate salt enhances solubility, a critical factor for bioavailability. Its design integrates heterocyclic motifs (thiophene, thiazole) and electron-withdrawing groups (trifluoromethyl), which are common in bioactive molecules targeting enzymes or receptors involved in inflammation or cancer .
Properties
IUPAC Name |
oxalic acid;2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4OS2.C2H2O4/c22-21(23,24)15-4-1-2-5-16(15)25-19(29)12-27-7-9-28(10-8-27)13-20-26-17(14-31-20)18-6-3-11-30-18;3-1(4)2(5)6/h1-6,11,14H,7-10,12-13H2,(H,25,29);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIHDCLYPPAVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)NC4=CC=CC=C4C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate is a complex organic molecule notable for its intricate structure, which includes a thiazole ring, thiophene ring, and piperazine moiety. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂S₂, with a molecular weight of approximately 530.6 g/mol. Its structural components are crucial for its biological activity, as they facilitate interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the context of cancer therapy. The unique combination of heterocyclic rings in its structure is believed to enhance its efficacy against certain cancer cell lines.
Research suggests that this compound may influence several signaling pathways involved in apoptosis and cell proliferation. It is hypothesized that the compound interacts with specific receptors or enzymes linked to disease pathways, although further studies are necessary to elucidate these interactions fully.
In Vitro Studies
Several in vitro studies have been conducted to assess the anticancer activity of this compound. For instance:
- Cell Line Testing : The compound has shown promising results against various cancer cell lines, indicating potential cytotoxic effects.
- HCT-116 Colon Carcinoma : IC₅₀ values suggest moderate to high activity.
- T47D Human Breast Cancer : Demonstrated significant inhibition at specific concentrations.
| Cell Line | IC₅₀ Value (µM) | Activity Level |
|---|---|---|
| HCT-116 | 6.2 | Moderate |
| T47D | 27.3 | Significant |
Binding Affinity Studies
Binding affinity studies have indicated that the compound may interact with various biological targets, enhancing its potential as a therapeutic agent. These studies are essential for understanding the compound's mechanism of action and optimizing its structure for improved efficacy.
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other biologically active molecules. Below is a comparison table highlighting these compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Aminothiazole | C₇H₈N₂S | Simple thiazole derivative |
| Thiophene-2-carboxylic acid | C₈H₇O₂S | Contains a carboxylic acid functional group |
| 1-Benzylpiperazine | C₁₁H₁₄N₂ | A piperazine derivative without heterocycles |
| N-Methylpiperazine | C₇H₁₄N₂ | A simple piperazine derivative |
The integration of thiazole, thiophene, and piperazine in the target compound distinguishes it from simpler analogs, potentially conferring unique biological activities and properties.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Applications : A study published in Pharmacology Research demonstrated that derivatives similar to this compound exhibited significant anticancer properties through modulation of apoptotic pathways.
- Antimicrobial Activity : Another investigation indicated possible antimicrobial effects against various pathogens, suggesting broader applications beyond oncology.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Thiazole-Triazole Hybrids (): Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) replace the thiophene-thiazole moiety with triazole-benzodiazole systems. These analogs exhibit varied binding poses in docking studies, with bromophenyl (9c) showing enhanced hydrophobic interactions compared to methoxy or methyl substituents .
Piperazine vs. Piperidine Linkers ():
Compounds 6–10 in utilize a 4-hydroxypiperidine linker instead of piperazine. Piperazine derivatives (e.g., : 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide) generally exhibit higher metabolic stability due to reduced ring strain and improved solubility from the tertiary amine .
Substituent Effects on Activity
Trifluoromethyl vs. Halogen/Methoxy Groups:
The target compound’s trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to analogs like 9b (4-fluorophenyl) or 9e (4-methoxyphenyl). This difference may improve membrane permeability and target binding, as seen in COX-2 inhibitors () where fluorophenyl groups optimize steric and electronic interactions .
Thiophene-Thiazole vs. Imidazole-Thiazole Systems (): Compound 9 in (2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) replaces the thiophene with an imidazole ring.
Pharmacological and Physicochemical Data Comparison
Key Research Findings
- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound likely confers superior metabolic stability and binding affinity compared to methoxy or halogenated analogs (e.g., 9b, 9e) .
- Heterocyclic Flexibility: Thiophene-thiazole systems (target) may offer better π-π stacking than imidazole-thiazole () or triazole-based () systems, critical for enzyme inhibition .
- Linker Impact: Piperazine linkers (target, ) enhance solubility and synthetic accessibility relative to piperidine (), which requires additional hydroxylation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
